2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the optical, thermal, and electroluminescence properties of similar compounds have been studied, showing high fluorescence quantum yield and good thermal stability . These properties could potentially be influenced by environmental conditions such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(trifluoromethoxy)benzylamine, followed by acylation with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
2,3-Dihydroindole derivatives: Known for their neuroprotective and antioxidant properties.
N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl)acetamide: Demonstrates selectivity towards certain cancer cell lines.
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-12-5-3-4-11(8-12)9-23-17(25)16(24)14-10-22-15-7-2-1-6-13(14)15/h1-8,10,22H,9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVEYCUWZBDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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